4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol
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Overview
Description
Scientific Research Applications
4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Future Directions
The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria . Therefore, future research could focus on exploring the potential of these compounds as therapeutic agents for the treatment of bacterial infections. Additionally, the Schiff base ligand and its complexes could be investigated for other biological activities, such as antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities .
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-fluorobenzylamine under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol include:
4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol: Differing by the position of the fluorine atom on the benzyl group.
4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol: Contains an additional chlorine atom on the benzyl group. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Properties
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIUCONSZHFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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